4-Butylpiperidine-2,6-dione
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Overview
Description
4-Butylpiperidine-2,6-dione is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol It is a derivative of piperidine-2,6-dione, characterized by the presence of a butyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperidine-2,6-dione typically involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution processes . Potassium tert-butoxide is often used as a promoter in these reactions, which can be performed under solvent-free conditions with excellent functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Butylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Butylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Butylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These effects are mediated through its binding to target proteins and modulation of their activity, leading to therapeutic benefits in conditions like sickle cell disease and β-thalassemia .
Comparison with Similar Compounds
Piperidine-2,6-dione: The parent compound, lacking the butyl group, is a fundamental structure in many pharmaceuticals.
Substituted Piperidines: Compounds with various substituents on the piperidine ring exhibit different chemical and biological properties.
Uniqueness: 4-Butylpiperidine-2,6-dione is unique due to the presence of the butyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-butylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-2-3-4-7-5-8(11)10-9(12)6-7/h7H,2-6H2,1H3,(H,10,11,12) |
InChI Key |
JACYWFHRBXMRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)NC(=O)C1 |
Origin of Product |
United States |
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